molecular formula C25H16ClFN4 B5377732 (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile

Cat. No.: B5377732
M. Wt: 426.9 g/mol
InChI Key: IJPXWGLLMMCTNC-BOPFTXTBSA-N
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Description

The compound (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile is a complex organic molecule that features a benzimidazole ring, an indole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a nitrile-containing linker.

    Preparation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized via the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Preparation of Indole Intermediate: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates with a nitrile-containing linker under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions on the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and indole rings.

    Reduction: Amino derivatives of the nitrile group.

    Substitution: Substituted derivatives at the chloro and fluoro positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole and indole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile is unique due to its combination of benzimidazole and indole rings, along with the presence of a nitrile group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClFN4/c26-21-12-19(27)10-9-16(21)14-31-15-18(20-5-1-4-8-24(20)31)11-17(13-28)25-29-22-6-2-3-7-23(22)30-25/h1-12,15H,14H2,(H,29,30)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXWGLLMMCTNC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)Cl)/C=C(/C#N)\C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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